4-(3,4-Dimethylphenyl)benzyl alcohol
Description
4-(3,4-Dimethylphenyl)benzyl alcohol is a substituted benzyl alcohol derivative featuring a benzyl alcohol moiety attached to a 3,4-dimethylphenyl group. Benzyl alcohol derivatives are widely used in pharmaceuticals, organic synthesis, and materials science due to their versatile reactivity and functional group compatibility .
Properties
CAS No. |
885963-84-8 |
|---|---|
Molecular Formula |
C15H16O |
Molecular Weight |
212.29 g/mol |
IUPAC Name |
[4-(3,4-dimethylphenyl)phenyl]methanol |
InChI |
InChI=1S/C15H16O/c1-11-3-6-15(9-12(11)2)14-7-4-13(10-16)5-8-14/h3-9,16H,10H2,1-2H3 |
InChI Key |
QKLUCQIOHHUAMH-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C2=CC=C(C=C2)CO)C |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC=C(C=C2)CO)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Structural Analogs
The following table summarizes critical benzyl alcohol derivatives and their substituent effects:
Substituent Effects on Properties
Electron-Donating vs. Electron-Withdrawing Groups :
- Methoxy (-OCH₃) and hydroxy (-OH) groups (e.g., 4-Methoxybenzyl alcohol and 4-Hydroxybenzyl alcohol) enhance solubility in polar solvents due to hydrogen bonding .
- Trifluoromethyl (-CF₃) groups (e.g., 4-(Trifluoromethyl)benzyl alcohol) increase lipophilicity and metabolic stability, making them valuable in medicinal chemistry .
Steric Effects :
- Bulky substituents like tert-butyl (e.g., 3,5-di-tert-Butyl-4-hydroxybenzyl alcohol) hinder molecular rotation, improving thermal stability in polymer applications .
- 3,4-Dimethyl groups (as in 3,4-Dimethylbenzyl alcohol) may reduce reactivity in electrophilic substitution due to steric shielding .
Oxidative Reactivity: Veratryl alcohol (3,4-DMBA) is oxidized to veratraldehyde in ligninolytic systems, a reaction catalyzed by peroxidases . 4-Hydroxybenzyl alcohol exhibits antioxidant activity by scavenging free radicals, a property exploited in neuroprotective therapies .
Pharmaceutical Relevance
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